2-((4-Chlorobenzyl)sulfanyl)-4-((4-chlorophenyl)sulfanyl)-5-pyrimidinyl methyl ether
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Overview
Description
2-((4-Chlorobenzyl)sulfanyl)-4-((4-chlorophenyl)sulfanyl)-5-pyrimidinyl methyl ether is a complex organic compound characterized by the presence of chlorinated benzyl and phenyl groups attached to a pyrimidine ring via sulfanyl linkages
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((4-Chlorobenzyl)sulfanyl)-4-((4-chlorophenyl)sulfanyl)-5-pyrimidinyl methyl ether typically involves multi-step organic reactions. One common approach is the nucleophilic substitution reaction where a pyrimidine derivative is reacted with 4-chlorobenzyl and 4-chlorophenyl thiols under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate to facilitate the formation of the sulfanyl linkages.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
2-((4-Chlorobenzyl)sulfanyl)-4-((4-chlorophenyl)sulfanyl)-5-pyrimidinyl methyl ether can undergo various chemical reactions, including:
Oxidation: The sulfanyl groups can be oxidized to sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced to remove the chlorinated groups or to modify the pyrimidine ring.
Substitution: The chlorinated benzyl and phenyl groups can be substituted with other functional groups using nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Sodium hydride, potassium carbonate, various nucleophiles or electrophiles.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Dechlorinated derivatives, modified pyrimidine rings.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
2-((4-Chlorobenzyl)sulfanyl)-4-((4-chlorophenyl)sulfanyl)-5-pyrimidinyl methyl ether has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-((4-Chlorobenzyl)sulfanyl)-4-((4-chlorophenyl)sulfanyl)-5-pyrimidinyl methyl ether involves its interaction with specific molecular targets. The sulfanyl groups may interact with thiol-containing enzymes or proteins, leading to inhibition or modification of their activity. The chlorinated benzyl and phenyl groups may enhance the compound’s binding affinity to certain receptors or enzymes, contributing to its biological effects.
Comparison with Similar Compounds
Similar Compounds
2-((4-Chlorobenzyl)sulfanyl)-4-((4-chlorophenyl)sulfanyl)-5-pyrimidinyl methyl ether: Characterized by the presence of chlorinated benzyl and phenyl groups.
2-((4-Methylbenzyl)sulfanyl)-4-((4-methylphenyl)sulfanyl)-5-pyrimidinyl methyl ether: Similar structure but with methyl groups instead of chlorinated groups.
2-((4-Bromobenzyl)sulfanyl)-4-((4-bromophenyl)sulfanyl)-5-pyrimidinyl methyl ether: Similar structure but with brominated groups.
Uniqueness
The uniqueness of this compound lies in its specific combination of chlorinated benzyl and phenyl groups, which may confer distinct chemical and biological properties compared to its analogs. This makes it a valuable compound for targeted research and potential therapeutic applications.
Properties
IUPAC Name |
2-[(4-chlorophenyl)methylsulfanyl]-4-(4-chlorophenyl)sulfanyl-5-methoxypyrimidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14Cl2N2OS2/c1-23-16-10-21-18(24-11-12-2-4-13(19)5-3-12)22-17(16)25-15-8-6-14(20)7-9-15/h2-10H,11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OGIWPPYFNFACOO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CN=C(N=C1SC2=CC=C(C=C2)Cl)SCC3=CC=C(C=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14Cl2N2OS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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